molecular formula C23H35ClFNO B13662531 Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride

Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride

Cat. No.: B13662531
M. Wt: 396.0 g/mol
InChI Key: QOJSMNYGVUBLRW-GZJHNZOKSA-N
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Description

Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride is a complex organic compound with the molecular formula C23H35ClFNO and a molecular weight of 395.98 g/mol . This compound is known for its unique structural features, which include a spirocyclic framework and a fluorophenoxy group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group is believed to play a crucial role in binding to these targets, while the spirocyclic core provides structural stability. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride is unique due to its spirocyclic structure and the presence of a fluorophenoxy group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C23H35ClFNO

Molecular Weight

396.0 g/mol

IUPAC Name

(4aR,8aR)-1'-[3-(4-fluorophenoxy)propyl]spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,4'-piperidine];hydrochloride

InChI

InChI=1S/C23H34FNO.ClH/c24-21-6-8-22(9-7-21)26-17-3-14-25-15-12-23(13-16-25)11-10-19-4-1-2-5-20(19)18-23;/h6-9,19-20H,1-5,10-18H2;1H/t19-,20-;/m1./s1

InChI Key

QOJSMNYGVUBLRW-GZJHNZOKSA-N

Isomeric SMILES

C1CC[C@@H]2CC3(CC[C@H]2C1)CCN(CC3)CCCOC4=CC=C(C=C4)F.Cl

Canonical SMILES

C1CCC2CC3(CCC2C1)CCN(CC3)CCCOC4=CC=C(C=C4)F.Cl

Origin of Product

United States

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